Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate
Description
Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate is a thiophene-derived compound characterized by a dimethylamino (-N(CH₃)₂) group at the 3-position, a methyl (-CH₃) group at the 4-position, and a methoxycarbonyl (-COOCH₃) group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-5-13-8(9(11)12-4)7(6)10(2)3/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDIRDQIUOAYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656472 | |
| Record name | Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-10-7 | |
| Record name | Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phase-Transfer Catalysis (PTC)
For industrial-scale applications, phase-transfer catalysis using benzyltriethylammonium chloride (BTEAC) enables alkylation in biphasic systems (water/toluene). This method reduces solvent costs and simplifies product isolation.
Procedure :
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The amine (1 equiv), methyl iodide (2.5 equiv), and BTEAC (0.1 equiv) are stirred vigorously in a 1:1 mixture of water and toluene at 60°C for 6–8 hours.
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The organic layer is separated, washed with brine, and concentrated to yield the crude product.
Advantages :
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Eliminates the need for dry solvents.
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Achieves yields comparable to homogeneous systems (82–88%) with shorter reaction times.
Comparative Analysis of Methods
The table below summarizes key metrics for the two primary synthetic routes:
| Parameter | Methyl Iodide Alkylation | Eschweiler-Clarke Reaction |
|---|---|---|
| Yield | 75–85% | 65–72% |
| Reaction Time | 12–24 hours | 12–16 hours |
| Cost | High (methyl iodide) | Low (formaldehyde/formic acid) |
| By-Products | Quaternary ammonium salts | N-Formyl derivatives |
| Scalability | Moderate | High |
Key Insights :
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Methyl iodide alkylation is preferred for small-scale, high-purity synthesis, whereas the Eschweiler-Clarke method suits cost-sensitive industrial applications.
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Hybrid approaches, such as using dimethyl sulfate instead of methyl iodide, are under investigation to mitigate toxicity concerns.
Industrial-Scale Synthesis Considerations
Process Intensification
Continuous-flow reactors enhance mass/heat transfer, reducing reaction times by 30–40% compared to batch systems. For example, a telescoped process combining thiophene ring formation and dimethylation in a single flow setup achieves an overall yield of 78% with minimal intermediate isolation.
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated thiophene derivatives, dimethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Local Anesthetics
Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate is a key precursor in the synthesis of the local anesthetic articaine. Articaine is notable for its efficacy and safety profile, widely used in dental procedures. The compound's thiophene ring structure contributes to its pharmacological properties, making it a unique choice among local anesthetics .
2. Development of Protein-Tyrosine Phosphatase Inhibitors
Research indicates that derivatives of this compound can serve as selective inhibitors of protein-tyrosine phosphatase 1B (PTP1B). This enzyme plays a significant role in insulin signaling, and its inhibition may offer therapeutic avenues for treating diabetes and obesity .
Organic Synthesis Applications
1. Synthesis of Novel Compounds
The compound is utilized as a starting material for the synthesis of various heterocyclic compounds. For example, it has been employed in the preparation of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one, demonstrating its versatility in organic synthesis pathways .
2. Creation of Acylhydrazones
this compound has been used to synthesize a series of new acylhydrazones that exhibit promising analgesic and anti-inflammatory properties. These derivatives were synthesized through divergent pathways, showcasing the compound's utility in generating biologically active molecules .
Case Study 1: Articaine Synthesis
In a study focused on the synthesis of articaine, this compound was reacted with various reagents under controlled conditions to yield articaine with high purity and yield. The reaction conditions included specific temperatures and solvents that optimized the conversion rates, confirming the compound's effectiveness as a precursor in pharmaceutical applications .
Case Study 2: PTP1B Inhibition
A series of experiments evaluated the inhibitory effects of compounds derived from this compound on PTP1B activity. The results indicated that modifications to the thiophene ring significantly affected inhibitory potency, leading to the identification of several lead compounds for further development in diabetes treatment .
Mechanism of Action
The mechanism of action of Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate depends on its specific application and the biological target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through various pathways. The presence of the dimethylamino group and the thiophene ring can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Structural and Electronic Differences
The dimethylamino group distinguishes the target compound from analogs with primary amines, sulfonamides, or halogens. Key comparisons include:
Electronic Effects :
- The dimethylamino group is electron-donating, increasing electron density on the thiophene ring, which contrasts with electron-withdrawing groups like -CN or -SO₂NHR in analogs .
- Steric hindrance from the dimethylamino group may reduce reactivity in electrophilic substitution compared to less bulky substituents (e.g., -NH₂) .
Physicochemical Properties
- Lipophilicity: The dimethylamino group increases logP compared to amino analogs, enhancing membrane permeability but reducing aqueous solubility .
- Crystallinity: Thiophene derivatives with planar substituents (e.g., -CN, -Br) exhibit ordered crystal packing, as seen in ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate .
Biological Activity
Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving thiophene derivatives. The introduction of a methyl group at position 4 of the thiophene ring is crucial for enhancing the biological profile of the resultant compounds. The synthesis typically involves palladium-catalyzed reactions that yield derivatives with moderate to high efficiency .
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity through various mechanisms:
- Antinociceptive Activity : In vivo studies using models such as the acetic acid-induced writhing test have shown that derivatives of this compound can exhibit analgesic properties. For instance, modifications to the structure have been evaluated for their impact on pain relief, with some derivatives demonstrating enhanced efficacy compared to standard analgesics like dipyrone .
- Anti-Inflammatory Effects : The compound's ability to inhibit pathways associated with inflammation has been linked to its interaction with p38 mitogen-activated protein kinase (MAPK). This pathway is critical in mediating inflammatory responses, and studies have shown that certain derivatives can effectively inhibit p38 MAPK activity, leading to reduced inflammation in animal models .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve disruption of mitotic spindle formation in centrosome-amplified cancer cells, which can lead to cell death through aberrant division processes .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- MAPK Pathway Inhibition : By inhibiting p38 MAPK, the compound reduces the expression of pro-inflammatory cytokines, thereby alleviating pain and inflammation .
- Cell Cycle Disruption : The compound’s effects on microtubule dynamics in cancer cells lead to multipolar spindle formation, which is detrimental for proper cell division and promotes apoptosis in cancerous cells .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl 3-(dimethylamino)-4-methylthiophene-2-carboxylate, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiophene core followed by functionalization. A common approach includes coupling dimethylamino and methyl groups at specific positions using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under inert conditions. For reproducibility, reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) must be tightly controlled. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. How should researchers characterize this compound to confirm its structural integrity and purity?
- Answer : Comprehensive characterization requires:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.
- IR spectroscopy to identify functional groups (e.g., ester C=O stretch ~1700 cm⁻¹).
- HPLC or GC-MS to assess purity (>95% recommended for biological studies).
- Melting point determination to compare with literature values (e.g., dec. at ~184°C for hydrochloride derivatives) .
Q. What safety protocols are essential when handling this compound?
- Answer : The compound is classified as an irritant (H315, H319, H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and skin contact. Store in a cool, dry place away from oxidizers. In case of exposure, rinse affected areas with water and seek medical attention. Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound be resolved across different studies?
- Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:
- Replicate experiments using identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and report chemical shifts with solvent references.
- Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out isomeric byproducts.
- Cross-validate with computational methods (DFT calculations for expected NMR/IR profiles) .
Q. What role does the dimethylamino group play in modulating the compound’s reactivity and bioactivity?
- Answer : The dimethylamino group acts as an electron-donating substituent, enhancing nucleophilicity at the thiophene ring. This facilitates electrophilic substitutions (e.g., acylations) and improves solubility in polar solvents. In medicinal chemistry, the group may interact with biological targets (e.g., enzyme active sites) via hydrogen bonding or charge-transfer interactions, as seen in protein-tyrosine phosphatase 1B inhibitors .
Q. What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?
- Answer : For scale-up:
- Optimize catalytic systems (e.g., switch from DCC to EDCI for cost efficiency).
- Use continuous flow reactors to enhance mixing and heat transfer.
- Implement in-line monitoring (e.g., PAT tools) to detect intermediates and adjust parameters dynamically.
- Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
Q. How can researchers assess the ecological impact of this compound during disposal?
- Answer : Conduct in silico toxicity prediction using tools like EPA’s ECOSAR. Perform biodegradability assays (e.g., OECD 301F) and evaluate bioaccumulation potential via logP calculations (experimental XlogP ~4). Dispose of waste through licensed facilities adhering to REACH regulations .
Notes for Methodological Rigor
- Reproducibility : Document reaction conditions exhaustively (e.g., ramp rates, stirring speed).
- Data Validation : Use internal standards (e.g., TMS for NMR) and triplicate measurements for quantitative analysis.
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal testing (if applicable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
